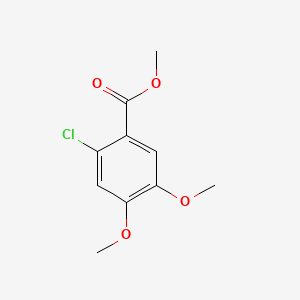

methyl 2-chloro-4,5-dimethoxybenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-chloro-4,5-dimethoxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4/c1-13-8-4-6(10(12)15-3)7(11)5-9(8)14-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILQCPLGDKGVOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)OC)Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30184741 | |

| Record name | Methyl 6-chloro-3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30714-88-6 | |

| Record name | Methyl 6-chloro-3,4-dimethoxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030714886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 6-chloro-3,4-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30184741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiling and Mechanistic Investigations of Methyl 2 Chloro 4,5 Dimethoxybenzoate and Its Analogs

Nucleophilic Aromatic Substitution Reactions on the Chlorinated Benzoate (B1203000) Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, proceeding through an addition-elimination mechanism. byjus.com In this pathway, a nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.com The reaction is highly dependent on the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are necessary to activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer complex. pressbooks.pubwikipedia.org

In methyl 2-chloro-4,5-dimethoxybenzoate, the reactivity at the C-Cl bond is governed by the cumulative electronic effects of the other ring substituents:

Methyl Ester Group (-COOCH₃): This is a moderately deactivating, electron-withdrawing group. Its position ortho to the chlorine atom is particularly effective for stabilizing the negative charge that develops at the ipso-carbon during the initial nucleophilic attack, as well as through resonance delocalization onto the carbonyl oxygen.

Methoxy (B1213986) Groups (-OCH₃): These are strongly activating, electron-donating groups through resonance, but slightly electron-withdrawing through induction. The methoxy group at the C4 position is para to the chlorine, while the C5 methoxy group is meta. The para methoxy group's electron-donating resonance effect counteracts the activation provided by the ester group, potentially decreasing the rate of SNAr compared to a ring with only EWGs.

The SNAr mechanism involves two main steps:

Addition: The nucleophile attacks the carbon bearing the chlorine, breaking the aromaticity of the ring and forming the negatively charged Meisenheimer complex. youtube.com The presence of the ortho ester group helps to stabilize this intermediate through resonance. youtube.com

Elimination: The aromaticity is restored by the departure of the chloride leaving group. youtube.com

| Substituent | Position Relative to -Cl | Electronic Effect | Impact on Meisenheimer Complex Stability |

|---|---|---|---|

| -COOCH₃ (Ester) | C2 (ortho) | Electron-Withdrawing | Stabilizing (Resonance) |

| -OCH₃ (Methoxy) | C4 (para) | Electron-Donating (Resonance) | Destabilizing |

| -OCH₃ (Methoxy) | C5 (meta) | Electron-Donating (Resonance) | Minor Destabilizing Effect |

Ester Functional Group Reactivity: Hydrolysis and Transesterification for Derivatization

The methyl ester functional group in this compound can undergo nucleophilic acyl substitution, allowing for its conversion into other carboxylic acid derivatives. The most common transformations are hydrolysis and transesterification. libretexts.org

Hydrolysis: This reaction converts the ester into the corresponding carboxylic acid, 2-chloro-4,5-dimethoxybenzoic acid. It can be catalyzed by either acid or base.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a methoxide (B1231860) ion. The resulting carboxylic acid is deprotonated by the base to form a carboxylate salt.

Acid-Catalyzed Hydrolysis: This is a reversible reaction that begins with the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid.

Transesterification: This process involves converting the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. libretexts.org This reaction is an equilibrium process, and a large excess of the new alcohol is typically used to drive the reaction to completion. The mechanism is analogous to that of hydrolysis, with an alcohol molecule acting as the nucleophile instead of water.

The reactivity of the ester group can be influenced by the adjacent substituents. The ortho-chloro group may exert a mild steric hindrance, potentially slowing the rate of nucleophilic attack on the carbonyl carbon compared to an unsubstituted methyl benzoate.

Electrophilic Aromatic Substitution Directivity and Control within the Dimethoxybenzoate Core

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. masterorganicchemistry.com The regiochemical outcome of this reaction on a substituted benzene (B151609) ring is determined by the directing effects of the existing substituents. chemistrytalk.org Substituents are classified as either activating (ortho, para-directing) or deactivating (meta-directing, with the exception of halogens which are deactivating but ortho, para-directing). libretexts.orgsavemyexams.com

In this compound, the directing effects of the four substituents must be considered to predict the position of further substitution:

Methoxy Groups (-OCH₃): Located at C4 and C5, these are powerful activating groups and are ortho, para-directors due to their ability to donate electron density to the ring via resonance. organicchemistrytutor.com

Chloro Group (-Cl): Located at C2, this is a deactivating group due to its inductive electron withdrawal, but it directs incoming electrophiles to the ortho and para positions through resonance stabilization of the intermediate. libretexts.org

Methyl Ester Group (-COOCH₃): Located at C1, this is a deactivating group that directs incoming electrophiles to the meta position. aiinmr.com

The sole available position for substitution is C6. The directing effects towards this position are as follows:

The C5-methoxy group directs ortho to C6.

The C4-methoxy group directs meta to C6.

The C2-chloro group directs meta to C6.

The C1-ester group directs ortho to C6.

| Substituent | Position | Classification | Directing Effect | Influence on C6 Position |

|---|---|---|---|---|

| -COOCH₃ | C1 | Deactivating | meta | Neutral |

| -Cl | C2 | Deactivating | ortho, para | Neutral (meta) |

| -OCH₃ | C4 | Activating | ortho, para | Neutral (meta) |

| -OCH₃ | C5 | Activating | ortho, para | Strongly Directing (ortho) |

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Aryl Halide Position

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The aryl chloride in this compound can serve as an electrophilic partner in these transformations. However, aryl chlorides are notably less reactive than the corresponding bromides and iodides, often necessitating specialized catalyst systems. libretexts.org

Suzuki-Miyaura Coupling: This reaction couples the aryl chloride with an organoboron species (like a boronic acid or ester) to form a new C-C bond. libretexts.orgwikipedia.org The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the boronate species, and reductive elimination to yield the product and regenerate the catalyst. libretexts.org For aryl chlorides, catalysts with bulky, electron-rich phosphine (B1218219) ligands (e.g., P(t-Bu)₃, SPhos) are often required to facilitate the challenging oxidative addition step. nih.gov

Heck Reaction: This reaction forms a C-C bond by coupling the aryl chloride with an alkene. organic-chemistry.org The reaction typically requires a palladium catalyst and a base. researchgate.net Similar to the Suzuki coupling, efficient Heck reactions with less reactive aryl chlorides often depend on highly active catalyst systems and can require elevated temperatures. acs.orgacs.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper co-catalyst. It is a reliable method for forming aryl-alkyne bonds. The conditions for coupling aryl chlorides can be demanding, but effective protocols have been developed.

| Reaction | Coupling Partner | Typical Catalyst | Ligand | Base | Solvent |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Boronic Acid/Ester | Pd(OAc)₂ or Pd₂(dba)₃ | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃) | K₃PO₄, Cs₂CO₃, K₂CO₃ | Toluene, Dioxane, THF |

| Heck | Alkene | Pd(OAc)₂ or Pd₂(dba)₃ | P(t-Bu)₃, PCy₃ | Cs₂CO₃, Cy₂NMe | Dioxane, DMF, NMP |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI | PPh₃ | Et₃N, Piperidine | THF, DMF |

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Studies

Understanding the mechanisms of the reactions involving this compound is essential for optimizing conditions and predicting outcomes. This is achieved through a combination of kinetic and spectroscopic methods.

Kinetic Studies: Measuring reaction rates under various conditions (e.g., changing substrate concentration, nucleophile identity, or catalyst loading) provides insight into the reaction mechanism and the rate-determining step. For instance, Hammett plots, which correlate reaction rates with substituent electronic parameters (σ), can be used to probe the electronic demands of the transition state. nih.gov In the context of SNAr, such studies can confirm the development of negative charge in the transition state, consistent with the formation of a Meisenheimer complex. nih.gov

Spectroscopic Studies: Spectroscopic techniques are invaluable for identifying reactive intermediates and characterizing products.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can be used to directly observe and characterize stable intermediates. In some SNAr reactions, the Meisenheimer complex is stable enough to be detected by NMR. Furthermore, ¹³C NMR can be used to track changes in the electronic environment of the ring carbons during a reaction, as seen in the nitration of methyl benzoate where the loss of symmetry upon substitution leads to distinct signals for each ring carbon. aiinmr.com

UV-Vis Spectroscopy: The formation of highly conjugated, colored intermediates like Meisenheimer complexes can often be monitored using UV-Vis spectroscopy.

Mass Spectrometry: This technique is crucial for confirming the mass of products and intermediates, helping to piece together reaction pathways.

Computational studies, such as Density Functional Theory (DFT), also play a significant role in modern mechanistic elucidation. sciencepublishinggroup.com These studies can model reaction pathways, calculate the energies of transition states and intermediates, and help explain observed regioselectivity, as has been done for EAS reactions on substituted benzenes. researchgate.netrsc.org

Advanced Applications of Methyl 2 Chloro 4,5 Dimethoxybenzoate and Its Synthesized Derivatives in Complex Molecular Architectures

Strategic Intermediate in Natural Product Total Synthesis

The inherent structural motifs within methyl 2-chloro-4,5-dimethoxybenzoate make it an invaluable starting point for the stereoselective synthesis of complex natural products. Its application has been notably documented in the assembly of bioactive molecules characterized by highly functionalized and sterically congested frameworks.

Chloropupukeananin (B1261273) and the related chloropestolides are natural products that exhibit significant biological activities, including the inhibition of HIV-1 replication and antitumor properties. researchgate.net The total synthesis of these complex molecules often involves intricate strategic steps. In one approach to these molecules, a related compound, methyl 4-chloro-2,5-dimethoxybenzoate, was synthesized from 2-chloro-1,4-dimethoxybenzene (B1200979) through a three-step sequence involving formylation, Pinnick oxidation, and acidic esterification. researchgate.netmdpi.com This highlights the utility of chlorinated dimethoxybenzoate structures as key building blocks.

The biosynthesis of chloropupukeananin is believed to involve an intermolecular Diels-Alder reaction between (+)-iso-A82775C and (−)-maldoxin. researchgate.net Synthetic efforts have mimicked this strategy, showcasing the power of biomimetic approaches in constructing the core tricyclic skeleton of these natural products. researchgate.netchemrxiv.orgfigshare.com The synthesis of chloropestolides has also been achieved via an intermolecular Diels-Alder reaction, further demonstrating the importance of this reaction in accessing this family of natural products. mdpi.comresearchgate.net

Table 1: Key Reactions in the Synthesis of Chloropupukeananin and Related Compounds

| Reaction Type | Precursors | Key Transformation | Product Family |

| Intermolecular Diels-Alder Reaction | (+)-iso-A82775C and (−)-maldoxin | Formation of bicyclo[2.2.2]octane skeleton | Chloropupukeananin |

| Carbonyl-ene Reaction | Cycloadduct from Diels-Alder | Formation of tricyclo[4.3.1.03,7]decane skeleton | Chloropupukeananin |

| Intermolecular Diels-Alder Reaction | Siccayne and (−)-maldoxin | Formation of cycloadducts | Chloropestolides |

Hyperforin (B191548), a primary active constituent of St. John's Wort, possesses a complex polycyclic polyprenylated acylphloroglucinol (PPAP) structure. harvard.edu While the direct application of this compound in published syntheses of hyperforin is not explicitly detailed, the modular nature of total synthesis allows for the incorporation of various substituted aromatic building blocks. The dimethoxybenzoate moiety represents a potential precursor to the phloroglucinol (B13840) core characteristic of hyperforin and its analogs. Access to a variety of hyperforin analogs is crucial for medicinal chemistry studies aimed at improving its therapeutic profile. harvard.edu

Biomimetic synthesis, which emulates nature's biosynthetic pathways, is a powerful strategy for the efficient construction of complex natural products. engineering.org.cnnih.govnih.gov The dimethoxybenzoate scaffold, as seen in the synthesis of chloropupukeananin precursors, serves as a valuable starting point for such approaches. researchgate.netchemrxiv.orgfigshare.com By mimicking key enzymatic transformations, such as Diels-Alder reactions, chemists can achieve remarkable levels of complexity in a limited number of steps. nih.gov This strategy not only provides access to the target natural products but also offers insights into their biosynthetic origins. nih.gov The use of natural product motifs as scaffolds for designing new bioactive molecules is a growing area of research, with the aim of accessing novel chemical space. researchgate.netmdpi.com

Versatile Building Block for Heterocyclic Compound Synthesis

The functional group array of this compound makes it an ideal precursor for the synthesis of a wide range of heterocyclic compounds. The chlorine atom can be displaced by various nucleophiles, while the ester and methoxy (B1213986) groups can be manipulated to facilitate cyclization reactions.

Quinazolinone derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities. nih.gov Various synthetic methodologies have been developed for their construction. nih.govorganic-chemistry.org While a direct synthesis from this compound is not extensively reported, its conversion to a 2-aminobenzoic acid derivative would provide a direct entry into classical quinazolinone syntheses, such as the reaction with an appropriate amine and a one-carbon unit. For instance, the synthesis of 2-chloro-4-amino-6,7-dimethoxyquinazoline has been reported starting from 3,4-dimethoxybenzaldehyde, indicating the feasibility of incorporating the dimethoxy substitution pattern into the quinazoline (B50416) core. google.com The synthesis of various quinazoline derivatives often involves the cyclization of 2-aminobenzamides or related precursors. nih.govorganic-chemistry.orgresearchgate.net

Imidazoquinazoline derivatives can also be accessed from suitably functionalized quinazoline precursors. For example, the synthesis of 2H-imidazo[4,5-c]quinoline derivatives has been reported from the cyclization of a 3,5-dinitro-4-chloro-6-methoxy-2-methylquinoline with glycine. researchgate.net This suggests that a dimethoxy-substituted quinazoline could be a viable precursor for corresponding imidazoquinazoline systems. The synthesis of imidazo[4,5-b]pyridines and -pyrazines has been achieved through palladium-catalyzed amidation of 2-chloro-3-amino-heterocycles, a strategy that could potentially be adapted to quinazoline systems. organic-chemistry.org

Table 2: General Approaches to Quinazolinone Synthesis

| Starting Material | Reagents | Key Transformation |

| 2-Aminobenzamide | Aldehydes, Ketones, or Esters | Cyclocondensation |

| Isatoic Anhydride | Amines and a Carbon Source | Ring-opening and Cyclization |

| 2-Aminobenzonitrile | Various Reagents | Cyclization and Functional Group Manipulation |

1,3-Benzoxazine derivatives are another important class of heterocyclic compounds. orientjchem.org Their synthesis typically involves the reaction of a phenol (B47542), a primary amine, and formaldehyde. google.comnih.govresearchgate.netpreprints.org this compound could be envisioned as a precursor to a suitably substituted phenol or aniline (B41778) derivative, which could then be incorporated into a benzoxazine (B1645224) synthesis.

The synthesis of triazinoquinazoline derivatives has also been explored, often starting from quinazoline precursors. researchgate.net For example, 2-[(3-R-2-oxo-2H- researchgate.netmdpi.comharvard.edutriazino[2,3-c]quinazoline-6-yl)thio]acetic acids have been synthesized, showcasing the fusion of a triazine ring to the quinazoline core. researchgate.net A dimethoxy-substituted quinazoline derived from this compound could potentially serve as a starting material for analogous triazinoquinazoline frameworks.

Formation of Spiro and Fused Heterocyclic Systems

The construction of spiro and fused heterocyclic systems often relies on strategic bond formations that generate three-dimensional complexity from relatively simple starting materials. While direct examples of the use of this compound in the synthesis of spiro and fused heterocycles are not extensively documented in the reviewed literature, the reactivity of its functional groups suggests its potential as a precursor for such structures.

Methodologies applicable to substituted benzoates that could be adapted for this compound include multi-step sequences involving the derivatization of the aromatic ring followed by cyclization reactions. For instance, the chloro and ester groups can be manipulated to introduce functionalities capable of participating in intramolecular cyclizations.

Table 1: Potential Reactions for Spiro and Fused Heterocycle Synthesis

| Reaction Type | Reagents and Conditions | Potential Intermediate from this compound | Target Heterocyclic System |

| Pictet-Spengler Reaction | Tryptamine, Acid catalyst | An aldehyde derived from the ester functionality | Fused indole (B1671886) systems |

| Friedel-Crafts Acylation | Polyphosphoric acid, Heat | A carboxylic acid derivative with an tethered aromatic ring | Fused polycyclic ketones |

| Bischler-Napieralski Reaction | A substituted phenethylamine, POCl₃ | An amide derivative | Fused dihydroisoquinoline systems |

The synthesis of spirocyclic compounds often involves reactions such as the Diels-Alder cycloaddition or intramolecular Michael additions nih.gov. A hypothetical route could involve the conversion of this compound into a diene or a dienophile, which could then participate in a [4+2] cycloaddition to form a spirocyclic adduct.

Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles

The chloro- and ester- functionalities of this compound are prime sites for the introduction of nitrogen, oxygen, and sulfur heteroatoms, leading to a variety of heterocyclic systems.

Nitrogen-Containing Heterocycles: Nucleophilic aromatic substitution (SNAr) of the activated chlorine atom with nitrogen nucleophiles is a key strategy. The presence of the electron-withdrawing ester group ortho to the chlorine atom facilitates this reaction. For example, reaction with primary amines can lead to N-substituted anthranilate derivatives, which are precursors to quinazolinones and other fused nitrogen heterocycles mdpi.com.

Oxygen-Containing Heterocycles: Intramolecular cyclization reactions can be designed to form oxygen-containing heterocycles. For example, demethylation of one of the methoxy groups to a phenol, followed by reaction of a neighboring substituent, could lead to the formation of a benzofuran (B130515) or a related system. While specific examples involving this compound are scarce, the general principles of O-heterocycle synthesis from substituted phenols are well-established organic-chemistry.org.

Sulfur-Containing Heterocycles: The introduction of sulfur can be achieved by reacting the chloro-substituent with sulfur nucleophiles like sodium sulfide (B99878) or thiourea. Thiolate anions are potent nucleophiles and can readily displace the activated chlorine atom libretexts.orgmsu.edu. The resulting thioether could then be further elaborated. For instance, intramolecular cyclization of a derivative could lead to the formation of a benzothiophene (B83047) ring.

Table 2: Potential Heterocycle Synthesis from this compound

| Heteroatom | Nucleophile/Reagent | Reaction Type | Potential Heterocyclic Product |

| Nitrogen | Ammonia (B1221849), Primary Amines | Nucleophilic Aromatic Substitution | Substituted Anilines, Precursors to Quinazolines |

| Oxygen | Hydroxide (B78521) (followed by cyclization) | SNAr / Intramolecular Cyclization | Benzofuranones (after further modification) |

| Sulfur | Sodium Thiolate | Nucleophilic Aromatic Substitution | Thioethers, Precursors to Benzothiophenes |

Precursor for Pharmaceutically Relevant Scaffolds and Advanced Intermediates

Substituted benzoic acid derivatives are pivotal starting materials in the synthesis of numerous pharmaceuticals. The specific substitution pattern of this compound makes it a valuable precursor for several important drug scaffolds.

Intermediate in the Synthesis of Gefitinib

Gefitinib is a crucial anticancer agent that functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. Several synthetic routes to Gefitinib have been developed, with many converging on a key quinazoline intermediate. One common starting material for the synthesis of this core is 2-amino-4,5-dimethoxybenzoic acid researchgate.netchemicalbook.com.

This compound can be considered a direct precursor to this key starting material. A nucleophilic aromatic substitution reaction replacing the chloro group with an amino group would yield methyl 2-amino-4,5-dimethoxybenzoate researchgate.net. This transformation is a critical step in positioning the necessary functionalities for the subsequent cyclization to form the quinazoline ring system of Gefitinib. The synthesis of Gefitinib then proceeds through cyclization of the amino acid with formamide (B127407) or a similar reagent, followed by a series of modifications including chlorination and subsequent amination reactions chemicalbook.comnih.gov.

Contribution to Aditoprim Manufacturing Routes

Aditoprim is a dihydrofolate reductase inhibitor with antibacterial properties. While a comprehensive search of the literature did not reveal a direct role for this compound in established manufacturing routes for Aditoprim, the structural motifs present in this benzoic acid derivative are relevant to the synthesis of diaminopyrimidine-based drugs. The synthesis of such compounds often involves the construction of a substituted pyrimidine (B1678525) ring, which can be derived from precursors containing appropriately functionalized benzene (B151609) rings nih.gov.

Development of Novel Chemical Entities for Medicinal Chemistry Research

The scaffold of this compound is a valuable starting point for the development of novel chemical entities in medicinal chemistry. The ability to selectively modify the chloro, ester, and methoxy groups allows for the creation of a diverse library of compounds for biological screening.

Derivatization of the core structure can lead to compounds with potential activities across various therapeutic areas. For example, the synthesis of novel quinazoline derivatives, building upon the chemistry used for Gefitinib, could lead to new kinase inhibitors researchgate.net. Furthermore, the incorporation of this substituted benzene ring into other heterocyclic systems is a common strategy in drug discovery to explore new chemical space and optimize pharmacological properties.

Methodologies for Targeted Derivatization and Functionalization of this compound

The chemical versatility of this compound stems from the distinct reactivity of its functional groups, which allows for targeted derivatization.

Functionalization at the Chloro Position: The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the ortho-ester group. This allows for its displacement by a wide range of nucleophiles:

Amination: Reaction with ammonia or primary/secondary amines to introduce nitrogen-based functionalities.

Alkoxylation/Aryloxylation: Reaction with alkoxides or phenoxides to form ether linkages.

Thiolation: Reaction with thiolates to form thioethers.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, can be employed to form new carbon-carbon or carbon-nitrogen bonds, respectively, though this may require optimization given the substitution pattern.

Functionalization at the Ester Group: The methyl ester is susceptible to several common transformations:

Hydrolysis: Saponification with a base (e.g., NaOH) to yield the corresponding carboxylic acid. This acid can then be used in amide bond formation or other carboxylate-specific reactions.

Transesterification: Reaction with another alcohol in the presence of an acid or base catalyst to change the ester group.

Reduction: Reduction with a reagent like lithium aluminum hydride (LiAlH₄) to afford the corresponding benzyl (B1604629) alcohol.

Grignard Reaction: Reaction with Grignard reagents to produce tertiary alcohols.

Functionalization at the Methoxy Groups: The methoxy groups are generally stable but can be cleaved under harsh conditions using reagents like boron tribromide (BBr₃) or strong acids to yield the corresponding phenols. Selective demethylation could potentially be achieved based on the electronic environment of each methoxy group.

Table 3: Summary of Derivatization Methodologies

| Functional Group | Reaction Type | Reagents | Resulting Functional Group |

| Chloro | Nucleophilic Aromatic Substitution | R-NH₂, R-OH, R-SH | Amine, Ether, Thioether |

| Chloro | Suzuki Coupling | Arylboronic acid, Pd catalyst | Biaryl |

| Ester | Hydrolysis | NaOH, H₂O | Carboxylic Acid |

| Ester | Reduction | LiAlH₄ | Alcohol |

| Methoxy | Ether Cleavage | BBr₃ | Phenol |

Ester Modifications: Hydrolysis, Aminolysis, and Reductions

The methyl ester functionality of this compound is a prime site for initial structural modifications. These transformations are fundamental in altering the electronic and steric properties of the molecule, paving the way for further derivatization.

Hydrolysis: The saponification of this compound to its corresponding carboxylic acid, 2-chloro-4,5-dimethoxybenzoic acid, is a foundational reaction. This conversion is typically achieved under basic conditions, for instance, by refluxing with an aqueous or alcoholic solution of a strong base like sodium hydroxide or potassium hydroxide. The resulting carboxylate salt is then protonated with a mineral acid to yield the free carboxylic acid. The presence of the ortho-chloro substituent can exert a mild steric hindrance, potentially requiring slightly more forcing conditions compared to unhindered benzoates. researchgate.netrsc.org

Aminolysis: The direct conversion of the ester to an amide through aminolysis offers a straightforward route to introduce nitrogen-containing functionalities. This reaction typically involves heating the ester with a primary or secondary amine, often in the presence of a catalyst. The reactivity of the amine and the steric hindrance around the ester carbonyl are critical factors influencing the reaction rate and yield. For less reactive amines or more hindered esters, catalytic systems such as those based on niobium pentoxide or various lanthanide complexes can be employed to facilitate the transformation under solvent-free conditions. researchgate.netnih.gov Computational studies on the aminolysis of methyl benzoate (B1203000) suggest that the reaction can proceed through either a concerted or a stepwise mechanism, with general base catalysis significantly lowering the activation energy. nih.govresearchgate.net

Reductions: The ester group can be selectively reduced to a primary alcohol, yielding (2-chloro-4,5-dimethoxyphenyl)methanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent are commonly used for this transformation. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion attacks the carbonyl carbon. It is crucial to perform this reaction under inert and anhydrous conditions due to the high reactivity of LiAlH₄. The resulting alcohol serves as a valuable precursor for subsequent reactions, such as etherification or oxidation to the corresponding aldehyde.

| Transformation | Reagents and Conditions | Product | Typical Yield (%) |

| Hydrolysis | 1. NaOH, H₂O/MeOH, reflux2. HCl (aq) | 2-Chloro-4,5-dimethoxybenzoic acid | >90 |

| Aminolysis | R¹R²NH, heat (optional: catalyst) | N,N-R¹,R²-2-chloro-4,5-dimethoxybenzamide | 60-95 |

| Reduction | LiAlH₄, THF, 0 °C to rt | (2-Chloro-4,5-dimethoxyphenyl)methanol | 85-95 |

Aromatic Ring Functionalization: Halogenation, Nitration, and Alkylation

The electron-donating methoxy groups on the aromatic ring of this compound activate it towards electrophilic aromatic substitution. The directing effects of the existing substituents (ortho, para-directing methoxy groups and the deactivating ortho, para-directing chloro group) play a crucial role in determining the regioselectivity of these reactions.

Halogenation: Further halogenation of the aromatic ring can introduce additional reactive handles for cross-coupling reactions. Given the activating nature of the two methoxy groups, electrophilic bromination or chlorination is expected to proceed readily. The position of substitution will be directed to the available ortho and para positions relative to the methoxy groups. The most likely position for substitution is C6, which is ortho to the C5-methoxy group and para to the C4-methoxy group, and is sterically accessible. Reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a catalytic amount of acid can be employed for this purpose.

Nitration: The introduction of a nitro group onto the aromatic ring is a common strategy to enable further functionalization, such as reduction to an amine. Nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid. The strong electron-donating effect of the methoxy groups facilitates this reaction, but care must be taken to control the reaction conditions to avoid over-nitration or side reactions. The regiochemical outcome will be governed by the directing effects of the existing substituents, with the nitro group likely being introduced at the C6 position. For related 1,2-dimethoxybenzene (B1683551) derivatives, dinitration has been observed to occur with high regioselectivity. nih.gov

Alkylation and Acylation: Friedel-Crafts alkylation or acylation can be used to introduce carbon-based substituents onto the aromatic ring. Due to the high activation of the ring by the two methoxy groups, these reactions can often be carried out under milder conditions than for less activated aromatic systems. For instance, the Friedel-Crafts acylation of veratrole (1,2-dimethoxybenzene), a closely related compound, proceeds efficiently with acyl chlorides or anhydrides in the presence of a Lewis acid catalyst or a solid acid catalyst to yield the corresponding ketone. researchgate.netrsc.orgchemijournal.comresearchgate.net The acylation of this compound would be expected to occur at the C6 position.

| Transformation | Typical Reagents | Expected Major Product |

| Halogenation (Bromination) | NBS, cat. H₂SO₄, CH₃CN | Methyl 6-bromo-2-chloro-4,5-dimethoxybenzoate |

| Nitration | HNO₃, H₂SO₄, 0 °C | Methyl 2-chloro-4,5-dimethoxy-6-nitrobenzoate |

| Acylation | RCOCl, AlCl₃, CH₂Cl₂ | Methyl 6-acyl-2-chloro-4,5-dimethoxybenzoate |

Transformations of the Chloro Substituent: Halogen Exchange and Coupling Reactions

The chloro substituent on the aromatic ring serves as a key site for the introduction of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions.

Halogen Exchange: While the direct displacement of an aryl chloride is generally challenging, a halogen exchange reaction, often referred to as an aromatic Finkelstein reaction, can be employed to convert the chloro substituent to a more reactive bromo or iodo group. This transformation can be catalyzed by copper(I) salts in the presence of a suitable ligand and an excess of the halide source (e.g., NaI or KBr). nih.gov Such a conversion can significantly enhance the substrate's reactivity in subsequent cross-coupling reactions.

Coupling Reactions: The chloro group is a versatile handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the aryl chloride with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, the use of specialized phosphine (B1218219) ligands can facilitate the coupling of even unactivated aryl chlorides. nih.govresearchgate.netrsc.orgnih.govresearchgate.net

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling the aryl chloride with a primary or secondary amine. Similar to the Suzuki-Miyaura coupling, this reaction is catalyzed by a palladium complex, and the choice of ligand is crucial for achieving high yields, especially with less reactive aryl chlorides. wikipedia.orgrsc.orgorganic-chemistry.orglibretexts.orgresearchgate.net This method provides a direct route to aniline derivatives.

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

| Halogen Exchange | NaI | CuI, diamine ligand | 2-Iodo-4,5-dimethoxybenzoate derivative |

| Suzuki-Miyaura Coupling | R-B(OH)₂ | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Aryl-4,5-dimethoxybenzoate derivative |

| Buchwald-Hartwig Amination | R¹R²NH | Pd₂(dba)₃, RuPhos, NaOt-Bu | 2-(N,N-R¹,R²)-amino-4,5-dimethoxybenzoate derivative |

Analytical Methodologies for Characterization and Reaction Monitoring in Methyl 2 Chloro 4,5 Dimethoxybenzoate Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation

High-resolution NMR spectroscopy is the cornerstone technique for elucidating the precise molecular structure of methyl 2-chloro-4,5-dimethoxybenzoate in solution. By analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to neighboring protons. For this compound, a distinct pattern of signals is expected. The two aromatic protons are in different chemical environments and are not adjacent, thus they are expected to appear as two distinct singlets. The protons of the three methyl groups (two methoxy (B1213986) and one ester) are also chemically distinct and will each produce a singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic-H (C6-H) | ~7.3 | Singlet | - |

| Aromatic-H (C3-H) | ~7.0 | Singlet | - |

| OCH₃ (Ester) | ~3.9 | Singlet | ~52 |

| OCH₃ (C4/C5) | ~3.9 | Singlet | ~56 |

| OCH₃ (C4/C5) | ~3.8 | Singlet | ~56 |

| C=O (Ester) | - | - | ~165 |

| C-Cl (C2) | - | - | ~125 |

| C-OCH₃ (C4) | - | - | ~152 |

| C-OCH₃ (C5) | - | - | ~148 |

| C-COOCH₃ (C1) | - | - | ~120 |

| C-H (C6) | - | - | ~112 |

| C-H (C3) | - | - | ~110 |

Note: Predicted values are based on analysis of structurally similar compounds and general substituent effects. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, which is crucial for formula validation.

For this compound (C₁₀H₁₁ClO₄), the calculated exact mass is 230.0346. A key feature in the mass spectrum is the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the spectrum will exhibit a characteristic M⁺ peak and an M+2 peak, with the M+2 peak having roughly one-third the intensity of the M⁺ peak. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Electron impact (EI) ionization typically induces fragmentation of the molecule. The analysis of these fragment ions provides valuable structural information. Common fragmentation pathways for this molecule are expected to include:

Loss of a methoxy radical (•OCH₃) from the ester group, leading to a prominent acylium ion.

Loss of a methyl radical (•CH₃) from one of the ether groups.

Subsequent loss of carbon monoxide (CO) from fragment ions.

Elimination of a chlorine atom (•Cl) .

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy required to cause its bonds to vibrate. The IR spectrum of this compound would display several key absorption bands that confirm its structure.

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C-H Stretch | Aromatic (sp²) | 3100 - 3000 | Medium |

| C-H Stretch | Methyl (sp³) | 3000 - 2850 | Medium |

| C=O Stretch | Ester | ~1730 | Strong, Sharp |

| C=C Stretch | Aromatic Ring | 1600 - 1450 | Medium |

| C-O Stretch | Ester & Aryl Ether | 1300 - 1000 | Strong |

| C-Cl Stretch | Aryl Halide | 850 - 550 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure Elucidation

For crystalline solids, single-crystal X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding exact bond lengths, bond angles, and torsional angles. While data for the specific title compound is not publicly available, analysis of related substituted benzoates demonstrates the utility of this method. An X-ray crystal structure of this compound would unambiguously confirm the substitution pattern on the benzene (B151609) ring and reveal the conformation of the methoxy and ester substituents relative to the ring in the solid state. It would also provide insight into intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the crystal packing.

Chromatographic Techniques (TLC, GC, HPLC) for Reaction Progress Monitoring and Purity Assessment

Chromatographic methods are indispensable for monitoring the progress of the synthesis of this compound and for assessing the purity of the final product.

Thin-Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor a reaction's progress. By spotting a small amount of the reaction mixture onto a silica (B1680970) gel plate and eluting it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized, typically under UV light. The product, being more or less polar than the reactants, will have a different Retention Factor (Rƒ) value.

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. It can be used to determine the purity of a sample by separating it from any residual solvents or volatile byproducts. When coupled with a mass spectrometer (GC-MS), it provides both separation and identification of the components.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and precise technique for purity assessment and quantification. Using a packed column (e.g., C18) and a suitable mobile phase, a sample of this compound can be analyzed. The purity is determined by the area of the product peak relative to the total area of all peaks in the chromatogram.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the experimental percentage composition of the elements (carbon, hydrogen, oxygen, chlorine) in a purified sample. This data is used to validate the empirical formula of the compound, which can then be compared with the molecular formula derived from mass spectrometry. For this compound (C₁₀H₁₁ClO₄), the theoretical elemental composition serves as the benchmark against which the experimental results are measured.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Count | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 10 | 120.11 | 52.07% |

| Hydrogen | H | 1.008 | 11 | 11.088 | 4.81% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.37% |

| Oxygen | O | 15.999 | 4 | 63.996 | 27.75% |

| Total | 230.647 | 100.00% |

Conclusion and Future Directions in Methyl 2 Chloro 4,5 Dimethoxybenzoate Research

Synthesis and Application Milestones

Currently, there are no landmark publications detailing a comprehensive history of the synthesis and application of methyl 2-chloro-4,5-dimethoxybenzoate. Its primary role appears to be that of a chemical intermediate or building block, available from various commercial suppliers.

Future research could establish synthetic milestones by:

Developing a novel, high-yield synthesis directly targeting this molecule from readily available precursors. A common route for analogous compounds involves the esterification of the corresponding carboxylic acid, 2-chloro-4,5-dimethoxybenzoic acid.

Identifying a key application where this compound serves as a crucial precursor to a high-value product, such as a pharmaceutical or agrochemical. For instance, related aminobenzoates are intermediates in the synthesis of quinazoline (B50416) derivatives, which can have biological activity.

Advancements in Catalysis and Sustainable Synthetic Strategies

Direct research into advanced catalytic or sustainable methods specifically for this compound is not apparent in the literature. However, the field of organic synthesis is rich with green chemistry principles that could be applied.

Future advancements in this area would likely focus on:

Catalytic Esterification: Moving beyond traditional acid-catalyzed esterification, research could explore the use of solid acid catalysts, which are often more environmentally friendly and reusable.

Green Solvents and Reagents: The development of synthetic routes that utilize safer solvents and reagents would represent a significant step forward. For example, methods for the chlorination of the aromatic ring that avoid harsh reagents would be a key sustainable advancement. A patent for a related compound, methyl 4-acetamido-5-chloro-2-methoxybenzoate, describes using N-chlorosuccinimide as a chlorinating agent, which is an alternative to using chlorine gas. google.com

Continuous Flow Synthesis: Applying microfluidic reactor technology could enable safer, more efficient, and scalable production of this compound, a strategy that has been successfully used for the alkylation of other substituted benzoic acids. acs.org

Table 1: Potential Sustainable Synthesis Strategies

| Strategy | Potential Advantage | Relevance to this compound |

|---|---|---|

| Solid Acid Catalysis | Catalyst reusability, reduced corrosive waste | Could be applied to the esterification of 2-chloro-4,5-dimethoxybenzoic acid. |

| Alternative Chlorinating Agents | Improved safety, reduced hazardous byproducts | Using reagents like N-chlorosuccinimide for the chlorination step. google.com |

Emerging Roles in New Chemical Discoveries and Methodologies

As a functionalized aromatic compound, this compound holds potential as a scaffold for discovering new chemical entities. Its specific substitution pattern (chloro and two methoxy (B1213986) groups) offers distinct electronic and steric properties that chemists can exploit.

Emerging roles for this compound could be realized through:

Fragment-Based Drug Discovery: Its use as a fragment in screening campaigns to identify building blocks for new therapeutic agents. The dimethoxy-substituted aromatic ring is a feature in some biologically active molecules.

Development of New Cross-Coupling Reactions: The chloro-substituent can act as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the construction of more complex molecules. This is a common strategy for creating libraries of compounds for biological testing.

Materials Science: Investigation into its use as a monomer or precursor for novel polymers or covalent organic frameworks (COFs), where the specific substitution pattern could influence the material's properties. Substituted benzoic acids are known to be used as catalysts and building blocks in the synthesis of such materials. rsc.orgrsc.org

Table 2: Projected Research Applications

| Field | Potential Role of this compound | Rationale |

|---|---|---|

| Medicinal Chemistry | Intermediate for novel therapeutics | Functional groups allow for diverse chemical modifications and library synthesis. |

| Organic Methodology | Substrate for new reaction development | The chloro-group is suitable for exploring new cross-coupling methodologies. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.